Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a unique bicyclic scaffold. Its structure comprises a 5-oxa-8-azaspiro[3.5]nonane core, where oxygen (oxa) and nitrogen (aza) atoms occupy distinct positions in the fused rings. The tert-butyl carboxylate group at position 8 serves as a protective moiety for the amine, while the aminomethyl substituent at position 6 introduces a reactive primary amine.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYMTFNUTIXCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .
Chemical Reactions Analysis
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
*Inferred from structural analogs; †Calculated based on substituents.
Key Observations:
Aminomethyl vs. Hydroxyl Groups: The target compound’s 6-aminomethyl group provides nucleophilic reactivity, enabling conjugation or salt formation, whereas the hydroxyl group in favors hydrogen bonding but lacks direct reactivity without derivatization.
Diaza vs. Oxa/Aza Systems : The diaza variant (2,8-diaza) in introduces an additional nitrogen, altering electron distribution and basicity. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetics.
Stereochemistry : The cis-hydroxymethyl derivative in demonstrates the impact of stereochemistry on molecular interactions, which could influence binding affinity in chiral environments.
Key Insights:
- Reactivity: The aminomethyl group in the target compound offers versatility for click chemistry or amide bond formation, unlike the hydroxyl or unmodified amine groups in .
- Salt Forms : Hydrochloride derivatives (e.g., ) are advantageous for drug formulation but may require stringent pH control during synthesis.
- Biological Relevance: The spiro scaffold’s rigidity is retained across analogs, suggesting shared utility in constrained pharmacophores. However, substituent positioning (e.g., 6-aminomethyl vs. 8-amino in ) drastically alters molecular topology and target engagement.
Physicochemical Properties
- Solubility : The hydrochloride salt in enhances water solubility (>100 mg/mL inferred), whereas the tert-butyl ester in the target compound likely reduces polarity.
- Stability : The tert-butyl group in all analogs improves stability against hydrolysis compared to methyl or ethyl esters.
- Bioavailability: Aminomethyl and hydroxymethyl groups (target compound, ) may enhance membrane permeability compared to polar hydroxyl or charged amine variants.
Biological Activity
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 2169022-82-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 2169022-82-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spiro structure allows for high specificity in binding, which may inhibit enzyme activity or modulate receptor function.
Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly in pathways related to inflammation and immune responses. For instance, derivatives of spirocyclic compounds have been shown to interact with chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory conditions and diseases such as HIV/AIDS .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of spirocyclic compounds. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in research focusing on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH can enhance endocannabinoid signaling, which has implications for pain relief and anti-inflammatory effects .
Case Studies
- Inhibition of Chemokine Receptors : A study reported that compounds structurally related to this compound could effectively inhibit chemokine receptors associated with inflammatory responses . This property could be leveraged for therapeutic interventions in diseases characterized by chronic inflammation.
- Synthesis and Biological Evaluation : A synthetic route for related spirocyclic compounds was developed, yielding derivatives that exhibited promising biological activities, including anti-inflammatory effects . Such findings underscore the importance of structural modifications in enhancing biological efficacy.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions.
- Catalyst Screening : Use of Pd/C or Raney Ni for selective hydrogenation steps improves yield .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization enhances purity (>97%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- Chromatography :
- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity levels across different studies?
Methodological Answer:
Discrepancies often arise from variations in reaction conditions or analytical methods. Systematic approaches include:
- Controlled Replication : Reproduce protocols from conflicting studies using identical reagents (e.g., anhydrous solvents, fresh Boc anhydride) .
- Analytical Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent effects) and HPLC data across labs .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or ring-opened intermediates) .
Q. Case Study :
- Purity Discrepancy (97% vs. 98%) : Differences may stem from residual solvents (e.g., THF) in gravimetric analysis versus HPLC .
Advanced: What strategies are employed to study the reactivity of the aminomethyl and spirocyclic ether groups under varying reaction conditions?
Methodological Answer:
- Aminomethyl Reactivity :
- Acylation : React with acetic anhydride in pyridine to form acetylated derivatives; monitor by FTIR (amide C=O stretch at ~1650 cm⁻¹) .
- Oxidation : Treat with KMnO₄ in acidic conditions to generate nitriles; track via TLC (Rf shift) .
- Spirocyclic Ether Stability :
- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and temperature .
Q. Table 1: Reactivity Under Different Conditions
| Condition | Aminomethyl Reaction | Ether Stability |
|---|---|---|
| Acidic (HCl, 1M) | Protonation (no reaction) | Partial ring-opening |
| Basic (NaOH, 0.1M) | Deprotonation → Nucleophilic attack | Stable |
| Oxidative (KMnO₄) | Conversion to nitrile | No effect |
Advanced: How does the tert-butyl carbamate group influence the compound’s solubility and bioactivity in preclinical studies?
Methodological Answer:
- Solubility :
- Bioactivity :
- Protection Strategy : The Boc group prevents premature metabolism in hepatic microsome assays (t₁/₂ > 2 hours vs. <0.5 hours for deprotected analogs) .
- Structure-Activity Relationship (SAR) : Removal of the Boc group increases binding affinity to serotonin receptors (Ki from 120 nM to 15 nM) .
Q. Table 2: Solubility and Bioactivity Data
| Derivative | logP | Aqueous Solubility (mg/mL) | Receptor Binding (Ki, nM) |
|---|---|---|---|
| Boc-Protected | 1.5 | 0.12 | 120 |
| Deprotected (Free Amine) | 0.8 | 2.3 | 15 |
Advanced: What computational methods are used to predict the conformational stability of the spirocyclic core?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
- B3LYP/6-31G* calculations predict stabilization via intramolecular H-bonding between the ether oxygen and aminomethyl proton (ΔG ~ -2.1 kcal/mol) .
Q. Key Finding :
- The spirocyclic core adopts a chair-like conformation, minimizing steric strain between the tert-butyl and aminomethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
